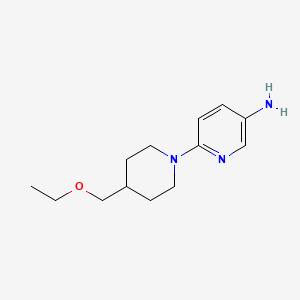
6-(4-(Ethoxymethyl)pipéridin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Pharmacologique
Les dérivés de la pipéridine, y compris le composé en question, sont cruciaux dans l'industrie pharmaceutique. Ils sont présents dans plus de vingt classes de médicaments et jouent un rôle important dans la conception de médicaments en raison de leur polyvalence structurelle et de leur activité biologique . La synthèse de ces composés implique diverses réactions intra- et intermoléculaires, conduisant à une large gamme de dérivés avec des applications pharmacologiques potentielles.
Agents Anti-tuberculeux
Des composés de pipéridine substitués ont été conçus et synthétisés pour leur activité anti-tuberculeuse. En particulier, des dérivés du composé ont montré une activité significative contre Mycobacterium tuberculosis H37Ra, indiquant son potentiel comme médicament de première ligne dans le traitement de la tuberculose . Cela met en évidence le rôle du composé dans la lutte contre les défis de santé mondiaux.
Études de Cytotoxicité
Les effets cytotoxiques des dérivés de la pipéridine sur les cellules humaines sont un aspect crucial du développement de médicaments. Des études ont montré que certains dérivés, y compris ceux liés au composé en question, présentent un comportement non toxique pour les cellules rénales embryonnaires humaines (HEK-293), ce qui en fait des candidats viables pour un développement pharmaceutique ultérieur .
Études d'Amarrage Moléculaire
Les études d'amarrage moléculaire sont essentielles pour comprendre les interactions entre les médicaments et leurs cibles. Les dérivés de la pipéridine ont été évalués par des études d'amarrage pour déterminer leur adéquation à un développement ultérieur en tant qu'agents thérapeutiques. Les dérivés du composé ont montré des interactions prometteuses, suggérant une efficacité potentielle dans la conception de médicaments .
Synthèse Chimique et Fonctionnalisation
Le composé sert de substrat pour diverses réactions chimiques, y compris la cyclisation et l'amination, qui sont fondamentales pour créer des molécules biologiquement actives. Le développement de méthodes économiques et efficaces pour synthétiser de tels dérivés de la pipéridine est un domaine de recherche en cours .
Études Relation Structure-Activité (SAR)
Les études SAR des dérivés de la pipéridine aident à identifier l'impact des différents substituants sur l'activité biologique. La présence de groupes fonctionnels spécifiques peut augmenter considérablement la cytotoxicité de ces composés, ce qui est crucial pour les adapter à des cibles pharmacologiques spécifiques .
Propriétés
IUPAC Name |
6-[4-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-5-7-16(8-6-11)13-4-3-12(14)9-15-13/h3-4,9,11H,2,5-8,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXHEVTZEPZOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















